3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione 3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16288815
InChI: InChI=1S/C18H19N3O2S/c1-11(2)13-4-6-14(7-5-13)21-16(22)10-15(17(21)23)24-18-19-9-8-12(3)20-18/h4-9,11,15H,10H2,1-3H3
SMILES:
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.4 g/mol

3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC16288815

Molecular Formula: C18H19N3O2S

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione -

Specification

Molecular Formula C18H19N3O2S
Molecular Weight 341.4 g/mol
IUPAC Name 3-(4-methylpyrimidin-2-yl)sulfanyl-1-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C18H19N3O2S/c1-11(2)13-4-6-14(7-5-13)21-16(22)10-15(17(21)23)24-18-19-9-8-12(3)20-18/h4-9,11,15H,10H2,1-3H3
Standard InChI Key SXOUQVUEAOZXLK-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrrolidine-2,5-dione scaffold, a five-membered lactam ring system, functionalized at the 1- and 3-positions. The 1-position is substituted with a 4-(propan-2-yl)phenyl group, while the 3-position bears a 4-methylpyrimidin-2-yl sulfanyl moiety . This arrangement introduces steric bulk and electronic diversity, which may influence intermolecular interactions in biological systems.

The canonical SMILES string CC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(C)C encodes the connectivity of atoms, highlighting the spatial relationship between the pyrimidine and isopropylphenyl groups. The InChIKey SXOUQVUEAOZXLK-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications, enabling precise database searches and molecular modeling studies.

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Number488743-71-1
Molecular FormulaC₁₈H₁₉N₃O₂S
Molecular Weight341.4 g/mol
IUPAC Name3-(4-methylpyrimidin-2-yl)sulfanyl-1-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione
Solubility (pH 7.4)>51.2 µg/mL

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 3-[(4-methylpyrimidin-2-yl)sulfanyl]-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione likely involves sequential functionalization of the pyrrolidine-2,5-dione core. A plausible route includes:

  • N-Alkylation: Introduction of the 4-isopropylphenyl group via nucleophilic substitution or Ullmann-type coupling to the pyrrolidine nitrogen .

  • Thioether Formation: Sulfur-based coupling (e.g., thiol-disulfide exchange or SN2 reaction) to attach the 4-methylpyrimidin-2-yl moiety at the 3-position .

Table 2: Hypothetical Synthetic Intermediates

StepIntermediateReaction Type
11-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dioneN-Alkylation
23-mercaptopyrrolidine-2,5-dioneThiolation
3Final compoundPyrimidine coupling

Challenges in Purification

The compound’s moderate solubility in aqueous media (>51.2 µg/mL) suggests that chromatographic purification (e.g., reverse-phase HPLC) may be required to isolate it from unreacted starting materials or byproducts. Crystallization trials using polar aprotic solvents (DMF, DMSO) or mixed-solvent systems could yield single crystals for X-ray diffraction studies, though no such data is currently reported .

Physicochemical Properties

Thermodynamic Stability

The lactam ring in pyrrolidine-2,5-dione derivatives generally exhibits high thermal stability due to resonance stabilization. Differential scanning calorimetry (DSC) of analogous compounds shows melting points in the 180–220°C range, suggesting comparable behavior for this compound . The electron-withdrawing carbonyl groups may enhance stability against hydrolytic degradation, though accelerated stability studies under acidic/basic conditions are needed to confirm this.

Solubility and Partitioning

The measured solubility of >51.2 µg/mL at pH 7.4 indicates moderate hydrophilicity, likely attributable to the polar sulfanyl and carbonyl groups. Computational predictions using the ALOGPS algorithm estimate a logP value of ~2.8, balancing lipophilicity from the isopropylphenyl group and hydrophilicity from the heterocycles . This profile aligns with Lipinski’s rule of five, suggesting potential oral bioavailability if developed as a drug candidate .

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